Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15(19)12-16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3 |
InChI Key |
KUJBCBKJSFOCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of N-Benzyl-4-piperidone Intermediate
This intermediate is a crucial precursor for the target compound. A patented preparation method involves the following key steps:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | React benzylamine with acrylic ester in an alcohol organic solvent | Molar ratio acrylic ester:benzylamine = 2.6–5; temperature 5–30 °C during addition, then heat to 50–60 °C for 9–24 h | Excess acrylic ester reduces byproducts and improves purity |
| 2 | Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) | Heat at 50–85 °C for 9–16 h, preferably 12 h at 80 °C | Low-boiling substances distilled off during heating |
| 3 | Acid neutralization and catalyst addition (e.g., lithium chloride or calcium chloride) | Heat at 60–85 °C for 1–5 h | Catalyst molar ratio 0.05–0.5 relative to benzylamine |
| 4 | pH adjustment to 8–9 with inorganic base, phase separation, solvent recovery, and distillation | Standard distillation under reduced pressure | Obtains N-benzyl-4-piperidone with high purity and yield |
This method emphasizes controlling molar ratios, temperature, and reaction times to maximize yield and purity of N-benzyl-4-piperidone, which is essential for subsequent steps.
Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate Core
The ethyl ester moiety is introduced via a condensation reaction involving ethyl 2-(dimethoxyphosphoryl)acetate and 1-benzyl-4-piperidone, as reported in synthetic protocols:
| Stage | Reactants | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl 2-(dimethoxyphosphoryl)acetate + sodium hydride | Tetrahydrofuran (THF) | 40 min | Room temperature | - |
| 2 | Add 1-benzyl-4-piperidone | THF | 80 min | 20 °C | 98% |
This two-stage reaction involves deprotonation of the ethyl 2-(dimethoxyphosphoryl)acetate with sodium hydride to generate a nucleophile, which then undergoes condensation with 1-benzyl-4-piperidone to form the ethyl 2-(1-benzylpiperidin-4-yl)acetate intermediate with excellent yield (98%).
Summary Table of Key Preparation Steps
Research Outcomes and Considerations
- The patented method for N-benzyl-4-piperidone synthesis offers a scalable, high-purity route with efficient recovery of reagents, suitable for industrial applications.
- The condensation with ethyl 2-(dimethoxyphosphoryl)acetate proceeds with excellent yield and mild conditions, facilitating downstream transformations.
- Amination steps require careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity, as the piperidine ring can be sensitive to harsh conditions.
- Analytical data such as NMR, melting points, and chromatographic purity confirm the identity and quality of intermediates and final products in reported studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a chemical compound with a piperidine ring substituted with an amino group and a benzyl moiety. It has gained attention for its potential use in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. The compound contains both an ester and an amine functional group, contributing to its reactivity and biological activity.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Compounds containing piperidine rings are often associated with diverse pharmacological effects. It can be employed as a versatile building block in the synthesis of biologically active compounds, such as γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity and efficacy against specific biological targets, particularly enzymes related to neurotransmitter regulation. These studies may involve the use of techniques such as saturation transfer difference–nuclear magnetic resonance (STD–NMR) to elucidate the biological target of the most potent compounds .
Neurological Diseases
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds, which contain a benzylpiperidin moiety, are being explored as muscarinic receptor 4 (m4) antagonists for treating neurological diseases . this compound can be used to synthesize highly potent and selective brain-penetrant hV1a antagonists suitable for human clinical studies in people with autism .
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
- Key Differences: Lacks the 4-amino and 1-benzyl substituents present in the target compound.
- Properties : Lower molecular weight (185.25 g/mol vs. ~347.45 g/mol for the target compound), higher polarity (TPSA: 38.48 Ų vs. ~55.84 Ų), and reduced lipophilicity (LogP: 0.94 vs. 3.11) due to the absence of the benzyl group .
- Functional Impact: The amino and benzyl groups in the target compound likely enhance binding to aromatic receptors or enzymes via π-π stacking and hydrogen bonding, which are absent in this analog .
Ethyl 2-[1-benzyl-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl]acetate (CAS 160133-32-4)
- Key Differences: Contains a second ethoxycarbonylmethyl group at the 4-position instead of an amino group.
- Properties : Higher molecular weight (347.45 g/mol) and lipophilicity (LogP: 3.11) compared to the target compound. The dual ester groups may reduce solubility in aqueous environments but improve membrane permeability .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Key Differences: Tetramethyl substitution increases steric hindrance, reducing conformational flexibility compared to the target compound’s benzyl and amino groups.
Heterocyclic Analogs with Varied Core Structures
Imidazole-Based Ethyl Acetates ()
- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives with halogen or trifluoromethyl substituents.
- Key Differences : Imidazole cores introduce aromaticity and acidic NH groups, unlike the saturated piperidine ring.
- Functional Impact : These compounds exhibit strong π-π interactions and hydrogen bonding, often leading to enhanced binding in enzyme inhibition studies (e.g., cyclooxygenase-2) .
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
- Key Differences : Benzofuran core with sulfinyl and bromo substituents.
- Properties : Higher molecular weight (363.23 g/mol) and unique crystal packing stabilized by C-H⋯O hydrogen bonds and π-π interactions (3.814 Å distance). The sulfinyl group increases polarity (TPSA: 64.68 Ų) compared to the target compound .
Functional Group Modifications in Piperidine Derivatives
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acids and Amides (EP0048705)
- Key Differences : Diphenylmethylene substituent and carboxylate/amide termini.
- Impact : The diphenyl group enhances hydrophobic interactions, while the carboxylate/amide improves solubility. These compounds demonstrate antiallergic and broncholytic activities, highlighting the importance of substituent bulk and polarity in therapeutic applications .
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (40110-55-2)
- Key Differences : A piperidinylidene (unsaturated) core instead of a fully saturated piperidine.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate | C₁₆H₂₂N₂O₂ | ~274.36 | 1.98* | ~55.84 | 4-amino, 1-benzyl, ethyl acetate |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 185.25 | 0.94 | 38.48 | Piperidine, ethyl acetate |
| Ethyl 2-[1-benzyl-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl]acetate | C₂₀H₂₉NO₄ | 347.45 | 3.11 | 55.84 | Dual ethyl acetate, 1-benzyl |
| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | C₁₄H₁₅BrO₄S | 363.23 | 2.45 | 64.68 | Bromo, sulfinyl, benzofuran |
*Estimated using analogous structures.
Biological Activity
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a compound that has attracted considerable interest in medicinal chemistry due to its potential neuroprotective and pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.38 g/mol. Its structure features a piperidine ring with an amino group and a benzyl moiety, contributing to its unique reactivity and biological profile.
Synthesis
The synthesis typically involves the reaction of 1-benzylpiperidine with ethyl chloroacetate, often facilitated by bases such as sodium hydride or potassium carbonate. This synthetic route allows for the introduction of both an ester and an amine functional group, which are crucial for the compound's biological activity.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , making it a candidate for treating neurodegenerative disorders. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.
The compound's mechanisms of action are primarily linked to its interaction with neurotransmitter systems. It has been shown to modulate the activity of key neurotransmitters, including dopamine and serotonin, through inhibition of their reuptake. This modulation can enhance synaptic transmission and improve cognitive function.
Comparative Studies
This compound can be compared with several similar compounds to highlight its unique features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Benzylpiperidine | Structure | Lacks ester functionality; different reactivity profile. |
| Ethyl 4-piperidone | Structure | Contains a ketone instead of a benzyl group; distinct biological activities. |
| Ethyl (–)-(3-acetyl-1-benzylpiperidin-4-yl)acetate | Structure | Acetylated variant; used in asymmetric synthesis. |
The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential therapeutic effects not found in other similar compounds.
Study on Neuroprotection
A notable study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced levels of neuroinflammation markers compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in neuroprotection.
Antiviral Properties
Additionally, preliminary studies have suggested potential antiviral properties against certain viral infections, although further research is required to elucidate these effects fully. These findings open avenues for exploring this compound as a multi-functional therapeutic agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution between 4-amino-1-benzylpiperidine and ethyl bromoacetate under basic conditions (e.g., NaOH/K₂CO₃ in ethanol at 50–70°C) . Optimization involves adjusting solvents (polar aprotic solvents improve yields), temperature (higher temps accelerate kinetics but risk side reactions), and stoichiometry (excess ethyl bromoacetate ensures complete substitution). Purity is monitored via TLC or HPLC .
| Key Reaction Parameters |
|---|
| Base: NaOH/K₂CO₃ |
| Solvent: Ethanol/THF |
| Temp: 50–70°C |
| Yield: 60–85% (crude) |
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation requires ¹H/¹³C NMR (amide/piperidine proton signals at δ 1.2–3.5 ppm), HPLC-MS (m/z 318.4 [M+H]⁺), and FT-IR (C=O stretch at ~1740 cm⁻¹) . Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) . Crystallographic data (e.g., X-ray diffraction) may resolve stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this compound?
Piperidine-acetate derivatives exhibit activity as enzyme modulators (e.g., acetylcholinesterase inhibition) and precursors for bioactive molecules (e.g., anticonvulsants) . While direct data on this compound is limited, analogues show IC₅₀ values of 10–50 µM in kinase assays . In vitro testing should prioritize solubility (logP ~2.1) and metabolic stability (CYP450 profiling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?
Discrepancies often arise from variations in base strength (NaOH vs. K₂CO₃) or solvent polarity. For example:
Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?
The 4-amino group and benzyl moiety direct reactivity:
- Acylation : Use acetyl chloride in DCM with DMAP catalysis (yields >80%) .
- Oxidation : MnO₂ selectively oxidizes the piperidine ring to ketones (monitored by IR) .
- N-alkylation : Benzyl halides under phase-transfer conditions (e.g., TBAB) improve site specificity .
Q. How should researchers design analogues to enhance pharmacokinetic properties?
Structural modifications include:
- Ester → Amide : Replace ethyl acetate with methylamide to improve metabolic stability .
- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to modulate lipophilicity (clogP ±0.5) .
- Piperidine Ring Expansion : Test azepane analogues for altered target engagement .
| Analogue Design Framework |
|---|
| Core: Piperidine-acetate |
| Modifications: R₁ (benzyl), R₂ (ester/amide) |
| Assay Priorities: Solubility, CYP inhibition |
Q. What methodologies validate target engagement in enzyme inhibition studies?
Use surface plasmon resonance (SPR) for binding affinity (KD) and kinetic assays (e.g., fluorescence polarization) for IC₅₀ determination. For example:
- Pre-incubate compound with target (e.g., kinase) in Tris buffer (pH 7.4).
- Monitor ATP consumption via LC-MS or fluorescent probes . Cross-validate with molecular docking (PDB: 3ERT) to confirm binding poses .
Data Contradiction Analysis
Q. Why do biological activity profiles vary across studies for structurally similar derivatives?
Variations stem from:
- Assay Conditions : Differences in pH, ion strength, or co-solvents (e.g., DMSO concentration) alter compound stability .
- Enzyme Isoforms : Selectivity for CYP3A4 vs. CYP2D6 impacts metabolic outcomes .
- Cell Line Variability : Membrane permeability differences (e.g., MDCK vs. Caco-2 cells) affect IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
